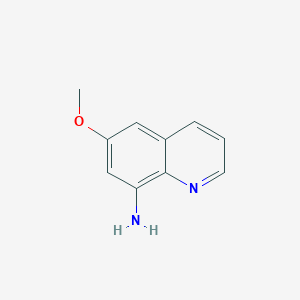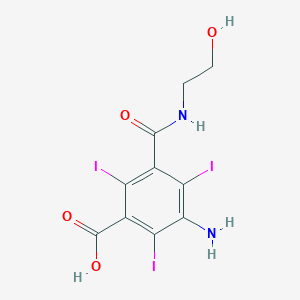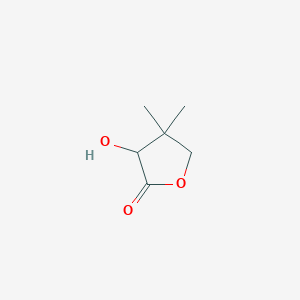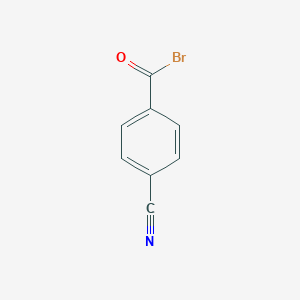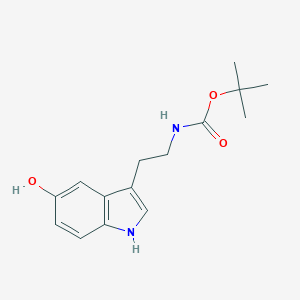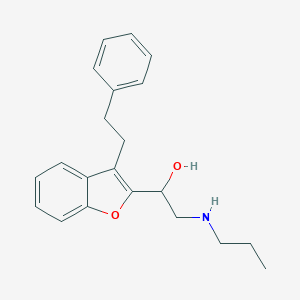
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, also known as 2B-Propanol, is a chemical compound that has shown potential in various scientific research applications. It is a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain.
Mechanism Of Action
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol works by binding to the dopamine transporter and inhibiting its ability to transport dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can lead to enhanced dopaminergic neurotransmission and improved cognitive function.
Biochemical And Physiological Effects
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has been found to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and reduced anxiety-like behavior in animal models. It has also been shown to have potential in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol in lab experiments is its selectivity and potency as a dopamine transporter inhibitor. This allows for precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various physiological and pathological processes. However, one limitation of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol is its potential for off-target effects, as it may interact with other proteins in addition to the dopamine transporter.
Future Directions
There are several future directions for research on (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, including:
1. Further investigation of its potential in the treatment of addiction and other neurological and psychiatric disorders.
2. Exploration of its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Development of more selective and potent dopamine transporter inhibitors based on the structure of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
4. Investigation of its potential as a tool for studying the role of dopamine in aging and age-related cognitive decline.
5. Exploration of its potential as a therapeutic agent for other conditions, such as obesity and diabetes.
Synthesis Methods
The synthesis of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol involves the condensation of 2-(2-phenylethyl) benzofuran with N-propargyloxycarbonylpropylamine, followed by the reduction with lithium aluminum hydride. The resulting product is then treated with p-toluenesulfonic acid to obtain the final product, (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
Scientific Research Applications
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has shown potential in various scientific research applications, particularly in the field of neuroscience. It has been found to be a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, including movement, motivation, and reward. Dysregulation of dopamine levels has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
CAS RN |
158358-22-6 |
|---|---|
Product Name |
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol |
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-(2-phenylethyl)-1-benzofuran-2-yl]-2-(propylamino)ethanol |
InChI |
InChI=1S/C21H25NO2/c1-2-14-22-15-19(23)21-18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-20(17)24-21/h3-11,19,22-23H,2,12-15H2,1H3 |
InChI Key |
XPEXCFSBFPOSQR-UHFFFAOYSA-N |
SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Canonical SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
synonyms |
3-(2-phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol GE 68 GE-68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



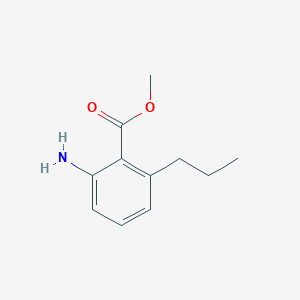
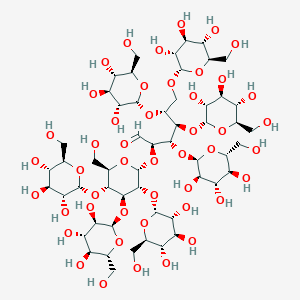
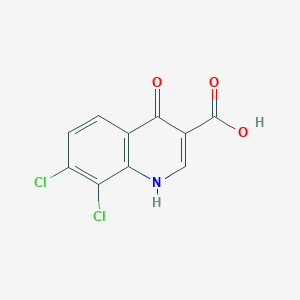
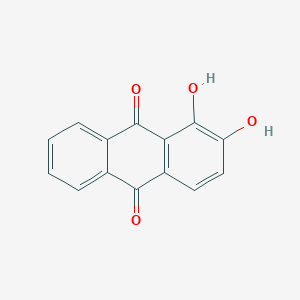
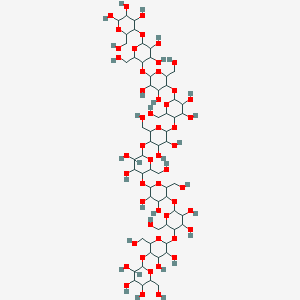
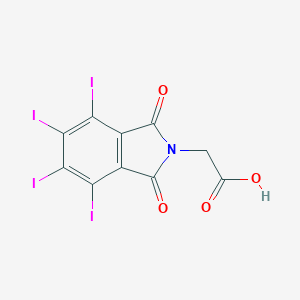
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
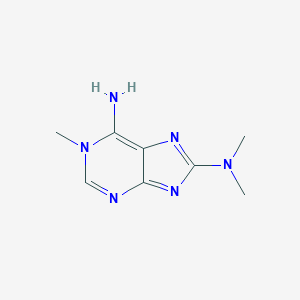
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
